molecular formula C26H17ClN4O3S B11772031 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11772031
M. Wt: 501.0 g/mol
InChI Key: RAOFRTYIVSVWHJ-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions.

    Attachment of the chlorophenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Thioether formation: This involves the reaction of a thiol with a halogenated precursor.

    Acetamide formation: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs.

Chemical Reactions Analysis

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.

Scientific Research Applications

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide include other pyridine derivatives with similar functional groups. These compounds may share similar chemical properties but differ in their biological activity or material properties. Examples include:

    2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methylphenyl)acetamide: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.

    2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-aminophenyl)acetamide: This compound has an amino group instead of a nitro group, which may enhance its potential as a drug candidate.

Properties

Molecular Formula

C26H17ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C26H17ClN4O3S/c27-23-9-5-4-8-20(23)21-14-24(17-6-2-1-3-7-17)30-26(22(21)15-28)35-16-25(32)29-18-10-12-19(13-11-18)31(33)34/h1-14H,16H2,(H,29,32)

InChI Key

RAOFRTYIVSVWHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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